molecular formula C9H5ClF2N2O B6326948 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% CAS No. 1016735-84-4

2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95%

Cat. No. B6326948
CAS RN: 1016735-84-4
M. Wt: 230.60 g/mol
InChI Key: ZEERIONDSMDYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% (CMDF) is a chemical compound belonging to the class of oxadiazoles. It is a white, crystalline, and slightly hygroscopic solid. CMDF has a melting point of 134-135°C and a boiling point of 153-154°C. CMDF has many applications in scientific research, including its use as a reagent in organic synthesis, as an analytical tool, and as a tool for studying the structure and reactivity of organic molecules.

Mechanism of Action

2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% is a versatile reactant that can be used in a variety of reactions. The most common reaction involving 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% is the formation of aryl oxides. This reaction occurs when 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% reacts with a nucleophile, such as an alcohol or an amine. The nucleophile attacks the carbon atom of the 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% molecule, resulting in the formation of an aryl oxide. The aryl oxide can then be used in further reactions, such as the formation of esters, amides, and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% are not well understood. However, it is known that 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% has a low toxicity and is not considered to be a health hazard. In addition, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% has been shown to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% in lab experiments is its versatility. 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be used in a variety of reactions, including the formation of aryl oxides, esters, amides, and amines. Additionally, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% is relatively inexpensive and easy to obtain. The main limitation of using 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% in lab experiments is that it is a relatively unstable compound, which can make it difficult to work with.

Future Directions

Future research on 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% could focus on its potential applications in pharmaceuticals, such as its use as a drug delivery system or as a tool for studying drug metabolism. Additionally, further research on the biochemical and physiological effects of 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% could be performed. Finally, further research on the synthesis of 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% and its derivatives could be conducted in order to improve the efficiency of the synthesis process.

Synthesis Methods

2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be synthesized from the reaction of 2-chloro-5-fluoroaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by recrystallization.

Scientific Research Applications

2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% has been used in a variety of scientific research applications, including as an analytical tool, as a reagent in organic synthesis, and as a tool for studying the structure and reactivity of organic molecules. In analytical chemistry, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be used to detect and measure the concentrations of various compounds in a sample. In organic synthesis, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be used as a reagent in the synthesis of various compounds, such as esters, amides, and amines. In addition, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be used as a tool for studying the structure and reactivity of organic molecules, as it is a versatile reactant that can be used in a variety of reactions.

properties

IUPAC Name

2-(chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-4-8-13-14-9(15-8)5-1-6(11)3-7(12)2-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEERIONDSMDYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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